N-(6-nitro-1,3-benzothiazol-2-yl)-3,3-diphenylpropanamide
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Overview
Description
N-(6-nitro-1,3-benzothiazol-2-yl)-3,3-diphenylpropanamide: is a synthetic organic compound characterized by the presence of a benzothiazole ring substituted with a nitro group at the 6-position and a diphenylpropanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-nitro-1,3-benzothiazol-2-yl)-3,3-diphenylpropanamide typically involves the following steps:
Formation of 6-nitro-1,3-benzothiazol-2-amine: This intermediate is prepared by reacting 2-aminobenzenethiol with nitrosylsulfuric acid in the presence of hydrochloric acid.
Coupling Reaction: The 6-nitro-1,3-benzothiazol-2-amine is then coupled with 3,3-diphenylpropanoyl chloride in the presence of a base such as triethylamine to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(6-nitro-1,3-benzothiazol-2-yl)-3,3-diphenylpropanamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, particularly at the 5-position.
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: Formation of N-(6-amino-1,3-benzothiazol-2-yl)-3,3-diphenylpropanamide.
Substitution: Formation of various substituted benzothiazole derivatives.
Oxidation: Formation of oxidized benzothiazole derivatives.
Scientific Research Applications
N-(6-nitro-1,3-benzothiazol-2-yl)-3,3-diphenylpropanamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: It can be used in the synthesis of advanced materials, including polymers and dyes.
Biological Studies: The compound can be used to study the effects of nitrobenzothiazole derivatives on biological systems, including their antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of N-(6-nitro-1,3-benzothiazol-2-yl)-3,3-diphenylpropanamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The benzothiazole ring can also interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dimethoxy-N-(6-nitro-1,3-benzothiazol-2-yl)benzamide
- (2E)-N-(6-Nitro-1,3-benzothiazol-2-yl)-3-phenylacrylamide
Uniqueness
N-(6-nitro-1,3-benzothiazol-2-yl)-3,3-diphenylpropanamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the diphenylpropanamide moiety enhances its lipophilicity and potential for interaction with hydrophobic pockets in biological targets, distinguishing it from other similar compounds.
Properties
Molecular Formula |
C22H17N3O3S |
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Molecular Weight |
403.5 g/mol |
IUPAC Name |
N-(6-nitro-1,3-benzothiazol-2-yl)-3,3-diphenylpropanamide |
InChI |
InChI=1S/C22H17N3O3S/c26-21(24-22-23-19-12-11-17(25(27)28)13-20(19)29-22)14-18(15-7-3-1-4-8-15)16-9-5-2-6-10-16/h1-13,18H,14H2,(H,23,24,26) |
InChI Key |
BWJRKWONTNQMPK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)NC2=NC3=C(S2)C=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4 |
Origin of Product |
United States |
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